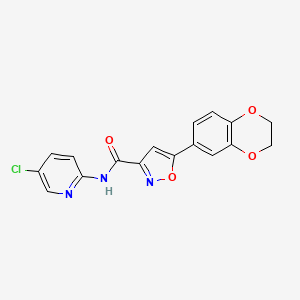

N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloropyridine, a benzodioxin, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

Introduction of the Benzodioxin Moiety: This step often involves the reaction of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions to form the benzodioxin ring.

Coupling with Chloropyridine: The final step involves coupling the oxazole-benzodioxin intermediate with a chloropyridine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer,

Biological Activity

N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores its mechanism of action, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features distinct structural components that contribute to its biological activity:

- Pyridine Ring : Contains a chlorine substituent at the 5-position.

- Benzodioxin Moiety : A fused bicyclic structure that enhances lipophilicity.

- Oxazole Ring : Imparts stability and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurodegenerative processes. The following pathways have been identified:

- Neuroprotection : The compound has shown efficacy in protecting neuronal cells from apoptosis induced by β-amyloid (Aβ) toxicity. It modulates signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in cell survival and apoptosis regulation .

- Anti-inflammatory Effects : By inhibiting the expression of pro-inflammatory cytokines and enzymes (e.g., inducible nitric oxide synthase), the compound reduces inflammation in neuronal tissues .

In Vitro Studies

In vitro studies have demonstrated the following effects:

| Concentration (μg/mL) | Cell Viability (%) | Neuroprotective Effect |

|---|---|---|

| 1.25 | 120 | Significant |

| 2.5 | 150 | Highly significant |

| 5 | 180 | Potent |

| 30 | 100 | Non-neurotoxic |

These results indicate that the compound significantly increases cell viability in Aβ25-35-induced PC12 cells at low concentrations, while exhibiting no toxicity at higher concentrations .

In Vivo Studies

In vivo assessments using zebrafish models revealed that this compound exhibited less toxicity compared to traditional Alzheimer's treatments like donepezil. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies highlight the compound's effectiveness:

- Alzheimer’s Disease Model : In a study involving Aβ-induced toxicity in neuronal cells, administration of the compound resulted in reduced levels of hyperphosphorylated tau protein and decreased expression of BACE1 and RAGE, indicating its potential utility in Alzheimer’s disease management .

- Inflammatory Response : Another study demonstrated that treatment with this compound significantly inhibited the expression of NF-κB and pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2, further supporting its role as an anti-inflammatory agent .

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c18-11-2-4-16(19-9-11)20-17(22)12-8-14(25-21-12)10-1-3-13-15(7-10)24-6-5-23-13/h1-4,7-9H,5-6H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDPSLQVNZIGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.